2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.
Brand Name: Vulcanchem
CAS No.: 355022-97-8
VCID: VC0004783
InChI: InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
SMILES: CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

CAS No.: 355022-97-8

Cat. No.: VC0004783

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide - 355022-97-8

Specification

Description GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.
CAS No. 355022-97-8
Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
IUPAC Name 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Standard InChI InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
Standard InChI Key VCKKJKQZHHPPDR-LLVKDONJSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
SMILES CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

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